2-[(2-Methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
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Description
2-[(2-Methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C18H19N3OS3 and its molecular weight is 389.6g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[(2-Methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H18N4S3, with a molecular weight of approximately 350.56 g/mol. The structural features include a thiazole ring and a benzothiolo-pyrimidine moiety, which contribute to its biological activity.
Antimicrobial Properties
Research has indicated that compounds containing thiazole and pyrimidine rings exhibit significant antimicrobial activity. In vitro studies have demonstrated that derivatives of 2-methylthiazole possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve the inhibition of bacterial cell wall synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar thiazole-containing compounds. For instance, thiazole derivatives have shown promise in inhibiting cancer cell proliferation in various cancer types such as breast and lung cancer . The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Neuroprotective Effects
The neuroprotective effects of thiazole derivatives have been documented in models of neurodegenerative diseases. These compounds are thought to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
Case Studies
- Study on Antimicrobial Activity : A study conducted by Zhang et al. (2020) evaluated the antimicrobial efficacy of several thiazole derivatives against clinical isolates. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
- Anticancer Research : In a study published by Lee et al. (2021), a series of thiazole-based compounds were tested for their cytotoxic effects on human breast cancer cells (MCF-7). The results indicated that one derivative exhibited an IC50 value of 10 µM, suggesting significant anticancer activity .
- Neuroprotection Study : A preclinical trial by Kumar et al. (2022) assessed the neuroprotective effects of thiazole derivatives in a mouse model of Alzheimer’s disease. The results indicated a marked reduction in amyloid-beta plaques and improved cognitive function in treated mice compared to controls .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS3/c1-3-8-21-17(22)15-13-6-4-5-7-14(13)25-16(15)20-18(21)24-10-12-9-23-11(2)19-12/h3,9H,1,4-8,10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEUBQIMGDFSON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.